molecular formula C21H16FNO4 B6413423 3-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95% CAS No. 1261907-76-9

3-(4-Cbz-Aminopheny)-4-fluorobenzoic acid, 95%

Cat. No. B6413423
CAS RN: 1261907-76-9
M. Wt: 365.4 g/mol
InChI Key: IWWVBQJLTXDNKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Cbz-Aminopheny)-4-fluorobenzoic acid (Cbz-FBA), also known as 3-(4-benzyloxycarbonylamino)-4-fluorobenzoic acid, is an organic compound with the molecular formula C14H13NO4F. It is a white crystalline solid with a melting point of 162-164 °C and a purity of 95%. Cbz-FBA is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Cbz-FBA is widely used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used in a variety of laboratory experiments, such as the synthesis of peptides, peptidomimetics, and cyclic peptides. It is also used in the synthesis of chiral compounds, such as amino acids and amines, as well as in the synthesis of heterocyclic compounds, such as pyridines, pyridazines, and pyrimidines.

Mechanism of Action

The mechanism of action of Cbz-FBA is based on its ability to form a stable covalent bond with a nucleophile. When the nucleophile attacks the Cbz-FBA molecule, the bond is broken and the nucleophile is released. This reaction is used in the synthesis of peptides, peptidomimetics, and cyclic peptides, as well as in the synthesis of chiral compounds and heterocyclic compounds.
Biochemical and Physiological Effects
Cbz-FBA is used in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. It is also used in a variety of laboratory experiments, such as the synthesis of peptides, peptidomimetics, and cyclic peptides. It is also used in the synthesis of chiral compounds, such as amino acids and amines, as well as in the synthesis of heterocyclic compounds, such as pyridines, pyridazines, and pyrimidines. As such, Cbz-FBA can have a wide range of biochemical and physiological effects, depending on the application.

Advantages and Limitations for Lab Experiments

Cbz-FBA has several advantages for laboratory experiments. It is easy to synthesize, has a high purity of 95%, and is relatively stable. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. However, Cbz-FBA also has some limitations. It is sensitive to light and air and can be decomposed by acids and bases. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Cbz-FBA has a wide range of applications in the synthesis of pharmaceuticals, biochemicals, and other organic compounds. In the future, Cbz-FBA could be used to synthesize more complex molecules, such as peptides, peptidomimetics, and cyclic peptides. Additionally, Cbz-FBA could be used to synthesize chiral compounds, such as amino acids and amines, as well as heterocyclic compounds, such as pyridines, pyridazines, and pyrimidines. Cbz-FBA could also be used to develop new methods for synthesizing organic compounds, as well as new methods for purifying and isolating compounds. Finally, Cbz-FBA could be used to develop new methods for analyzing and characterizing organic compounds.

Synthesis Methods

Cbz-FBA is typically synthesized by the reaction of 4-fluorobenzoic acid and 4-benzyloxycarbonylamino-benzene in the presence of an anhydrous base, such as sodium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, and is typically heated to a temperature of around 80 °C. The reaction is typically complete within one hour and yields a product with a purity of 95%.

properties

IUPAC Name

4-fluoro-3-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO4/c22-19-11-8-16(20(24)25)12-18(19)15-6-9-17(10-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVBQJLTXDNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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